Vitamina K1(25)

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Vitamin K1 has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Studied for its role in cellular processes and metabolic pathways.

Medicine: Essential for the treatment of Vitamin K deficiency and related bleeding disorders. It is also being researched for its potential role in bone health and cardiovascular disease prevention.

Industry: Used in the formulation of dietary supplements and fortified foods .

Mecanismo De Acción

Target of Action

Vitamin K1, also known as phylloquinone or phytonadione, is a fat-soluble vitamin . Its primary targets are the precursors to coagulation factors II, VII, IX, and X . These factors play a crucial role in the blood clotting cascade, a process vital for preventing excessive bleeding .

Mode of Action

Phylloquinone acts as a cofactor of the enzyme γ-carboxylase . This enzyme modifies and activates the precursors to the coagulation factors, thereby playing a pivotal role in the blood coagulation process . In addition to its role in coagulation, Vitamin K1 is also involved in the maturation of other proteins that play different roles, particularly in the modulation of the calcification of connective tissues .

Biochemical Pathways

The action of Vitamin K1 is facilitated by the Vitamin K cycle, which involves the enzyme γ-carboxyglutamyl carboxylase, Vitamin K epoxide reductase, and ferroptosis suppressor protein-1 . This cycle is essential for the conversion of peptide-bound glutamate to γ-carboxyglutamate in Vitamin K-dependent proteins . The process is crucial for the activation of coagulation factors and other Vitamin K-dependent proteins .

Pharmacokinetics

The absorption of Vitamin K1 requires intact pancreatic and biliary function and fat absorptive mechanisms . Dietary Vitamin K1 is protein-bound and is liberated by the proteolytic action of pancreatic enzymes in the small intestine . It is then solubilized into mixed micelles for absorption into enterocytes, where it is incorporated into chylomicrons, thereby facilitating absorption into the intestinal lymphatics and portal circulation for transport to the liver . In the liver, it is repackaged into very low-density lipoprotein (VLDL) and circulates in small quantities bound to lipoprotein .

Result of Action

The primary result of Vitamin K1’s action is the prevention of hemorrhagic conditions . By activating coagulation factors, Vitamin K1 helps the blood to clot properly, preventing excessive bleeding . Moreover, Vitamin K1 may also have roles in bone formation and vascular mineralization . Some studies suggest that Vitamin K1 may help keep blood pressure lower by preventing mineralization, where minerals build up in the arteries . This enables the heart to pump blood freely through the body .

Action Environment

The action, efficacy, and stability of Vitamin K1 can be influenced by various environmental factors. For instance, the presence of fat in the diet can enhance the absorption of Vitamin K1, given its fat-soluble nature . Moreover, certain pathological states such as liver disease, cystic fibrosis, and malabsorption states can affect the absorption and metabolism of Vitamin K1 . Furthermore, Vitamin K1 has been found to have antibiofilm activity against certain Gram-negative bacteria, indicating its potential role in the treatment of bacterial infections .

Análisis Bioquímico

Biochemical Properties

Vitamin K1(25) acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which is necessary for the activation of multiple vitamin K-dependent proteins . These proteins play important roles in bone health, vascular health, metabolism, and reproduction . Vitamin K1(25) is also involved in the post-translational modification of glutamate residues in coagulation factors, enabling post-translational carboxylation .

Cellular Effects

Vitamin K1(25) has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is essential to the blood clotting cascade by serving as a cofactor for the γ-carboxylation of vitamin K-dependent coagulation factors .

Molecular Mechanism

The molecular mechanism of Vitamin K1(25) involves its role as an essential cofactor for the enzyme gamma-glutamyl carboxylase . This enzyme modifies and activates precursors to coagulation factors II, VII, IX, and X . Vitamin K1(25) enables posttranslational carboxylation, allowing high-affinity binding with the support of calcium to negatively charged phospholipid membrane areas, thereby maintaining hemostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Vitamin K1(25) can change over time. For instance, in critically ill patients, Vitamin K deficiency may correlate with prolonged ICU stays, mechanical ventilation, and increased mortality

Dosage Effects in Animal Models

In animal models, the effects of Vitamin K1(25) can vary with different dosages. For instance, in veterinary medicine, Vitamin K1(25) is given at doses of 2.2 mg/kg SC initially, followed by a dose of 1.1 mg/kg SC until active bleeding subsides

Metabolic Pathways

Vitamin K1(25) is involved in several metabolic pathways. It acts as a cofactor in the synthesis of active blood-clotting factors II, VII, IX, and X, as well as proteins C and S that are involved in the production and inhibition of thrombin . The metabolic pathways of Vitamin K1(25) also involve interactions with various enzymes and cofactors .

Transport and Distribution

The absorption, transportation, and distribution of Vitamin K1(25) are influenced by lipids . It is a lipophilic vitamin, and its plasma level after supplementation is predominantly a lipid-driven effect .

Subcellular Localization

Vitamin K1(25) is predominantly found in chloroplasts, where it functions in photosystem I electron transport and disulfide bridge formation of photosystem II subunits . Recent research has shown that nonphotosynthetic holoparasites exploit alternative targeting of phylloquinone for transmembrane redox signaling associated with parasitism .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Vitamin K1 can be synthesized through various chemical routes. One common method involves the condensation of 2-methyl-1,4-naphthoquinone with phytol. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of Vitamin K1 often involves the extraction from plant sources, particularly green leafy vegetables. The extracted compound is then purified using chromatographic techniques to obtain high-purity Vitamin K1 .

Análisis De Reacciones Químicas

Types of Reactions: Vitamin K1 undergoes several types of chemical reactions, including:

Oxidation: Vitamin K1 can be oxidized to form Vitamin K1 epoxide.

Reduction: It can be reduced to Vitamin K1 hydroquinone.

Substitution: Various substitution reactions can occur on the naphthoquinone ring

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenation and alkylation reactions are common, using reagents like halogens and alkyl halides

Major Products:

Oxidation: Vitamin K1 epoxide.

Reduction: Vitamin K1 hydroquinone.

Substitution: Various substituted naphthoquinone derivatives

Comparación Con Compuestos Similares

Vitamin K1 is part of the Vitamin K family, which includes several structurally similar compounds:

Vitamin K2 (Menaquinone): Differentiated by the length of its isoprenoid side chain. It is primarily produced by bacteria and has various subtypes (MK-4 to MK-13).

Vitamin K3 (Menadione): A synthetic form that is water-soluble and used in animal feed.

Vitamin K4: Another synthetic variant with specific applications .

Uniqueness of Vitamin K1: Vitamin K1 is unique due to its primary occurrence in plant sources and its direct involvement in photosynthesis. It is the most common form of Vitamin K in the human diet and is crucial for maintaining normal blood clotting and bone health .

Propiedades

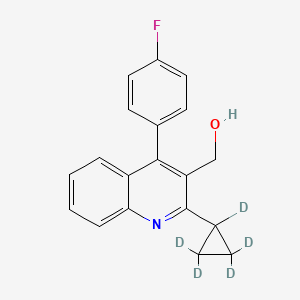

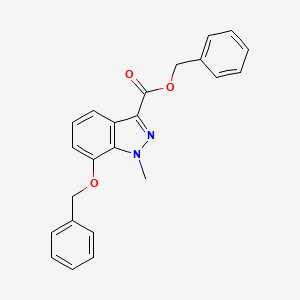

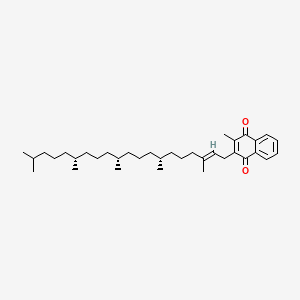

IUPAC Name |

2-methyl-3-[(E,7R,11R,15R)-3,7,11,15,19-pentamethylicos-2-enyl]naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H56O2/c1-26(2)14-10-15-27(3)16-11-17-28(4)18-12-19-29(5)20-13-21-30(6)24-25-32-31(7)35(37)33-22-8-9-23-34(33)36(32)38/h8-9,22-24,26-29H,10-21,25H2,1-7H3/b30-24+/t27-,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZMAZXMEQPQQDC-VASYFTRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H56O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858569 | |

| Record name | 2-Methyl-3-[(2E,7R,11R,15R)-3,7,11,15,19-pentamethylicos-2-en-1-yl]naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121840-65-1 | |

| Record name | 2-Methyl-3-[(2E,7R,11R,15R)-3,7,11,15,19-pentamethylicos-2-en-1-yl]naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does Vitamin K1(25) influence warfarin therapy, and what underlying factor might explain unexpected sensitivity to this vitamin in certain patients?

A1: Vitamin K1(25) can interfere with warfarin therapy, even at low doses (25 μg daily) found in some multivitamin supplements. This interaction can lead to significant fluctuations in INR (International Normalized Ratio), potentially causing thrombosis or hemorrhage []. Research suggests that patients with undiagnosed Vitamin K1 deficiency might be particularly sensitive to even small amounts of Vitamin K1(25) supplementation []. This sensitivity arises because even small doses represent a significant increase in their total daily Vitamin K intake, thereby reducing their sensitivity to warfarin's anticoagulant effects [].

Q2: Can you elaborate on the analytical methods used to measure Vitamin K1 levels in plasma, particularly in the context of neonatal supplementation?

A2: A rapid and sensitive High-Performance Liquid Chromatography (HPLC) method has been developed to determine Vitamin K1(20) levels in neonatal plasma []. This method involves a single hexane extraction step followed by separation using a ternary mobile phase and a Nova-Pak C18 Radial-Pak cartridge []. Vitamin K1(25) serves as an internal standard in this analysis. UV detection at 270 nm allows for quantification, enabling the determination of plasma Vitamin K1 levels in neonates, especially after supplementation with Vitamin K1(20) [].

Q3: How does Vitamin K1 status relate to bone health, particularly in elderly individuals with conditions like Parkinson's disease?

A3: Research indicates a link between Vitamin K1 deficiency and reduced bone mineral density (BMD) in elderly women with Parkinson's disease, particularly those with limited functional capacity []. This connection is likely due to Vitamin K1's crucial role in the carboxylation of osteocalcin, a protein essential for bone formation []. Specifically, Vitamin K1 deficiency can lead to an increase in undercarboxylated osteocalcin, a less active form of the protein, potentially contributing to reduced BMD and increased fracture risk [].

Q4: Can you explain how Vitamin K1 interacts with sorafenib in the context of hepatocellular carcinoma (HCC) treatment?

A4: Interestingly, Vitamin K1 demonstrates a synergistic effect with sorafenib, a drug used to treat HCC, in inhibiting cancer cell growth []. This synergy involves the c-Met-Akt pathway, where Vitamin K1 enhances sorafenib-induced c-Met phosphorylation []. This phosphorylation ultimately leads to the inhibition of c-Raf kinase activity, a key player in cell growth and proliferation []. This combined inhibitory effect on c-Raf kinase contributes to the enhanced anti-cancer activity observed when Vitamin K1 and sorafenib are used together [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.